JAK2 Enzymatic Potency: Ruxolitinib vs. Fedratinib, Momelotinib, Pacritinib at Physiological ATP
In a standardized kinase assay at physiological ATP concentration (1 mM), ruxolitinib demonstrated the highest potency against JAK2, with an IC50 of 2.9 nM, which is 5.9-fold lower than fedratinib (17 nM), 10-fold lower than momelotinib (29 nM), and 13.4-fold lower than pacritinib (39 nM) [1]. This superior intrinsic potency supports a lower effective dose for JAK2 pathway inhibition.
| Evidence Dimension | JAK2 Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | Fedratinib: 17 nM; Momelotinib: 29 nM; Pacritinib: 39 nM |
| Quantified Difference | Ruxolitinib IC50 is 5.9× lower than fedratinib, 10× lower than momelotinib, 13.4× lower than pacritinib |
| Conditions | In vitro kinase assay, physiological ATP concentration (1 mM) |
Why This Matters
Higher enzymatic potency at physiological ATP translates to lower required drug exposure to achieve target engagement, potentially reducing off-target effects and improving the therapeutic index.
- [1] Tvorogov D, et al. Comparison of the enzymatic and cellular profiles of clinical JAK inhibitors for the treatment of myelofibrosis. Blood Neoplasia. 2026. View Source
